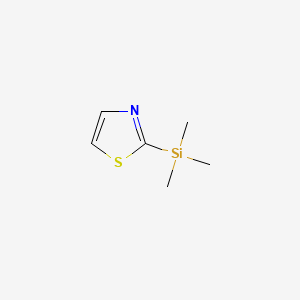

2-(Trimetilsilil)tiazol

Descripción general

Descripción

2-(Trimethylsilyl)thiazole is a chemical compound with the molecular formula C6H11NSSi and a molecular weight of 157.31 g/mol . It is a colorless to light yellow liquid that is insoluble in water but very soluble in organic solvents such as tetrahydrofuran, dichloromethane, and diethyl ether . This compound is primarily used as a formyl anion equivalent in organic synthesis, making it a valuable reagent for constructing complex molecules .

Aplicaciones Científicas De Investigación

2-(Trimethylsilyl)thiazole has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

It is known to be a useful source of formyl anion for the construction of 1,2-dihydroxyaldehyde fragments .

Mode of Action

2-(Trimethylsilyl)thiazole acts as a one-carbon homologating reagent for alkoxy aldehydes, amino aldehydes, and dialdoses . It can be prepared from 2-bromothiazole, n-butyllithium, and chlorotrimethylsilane . It is employed as a formyl anion equivalent .

Biochemical Pathways

It is used in the synthesis of amino pentoses and sphingosines , indicating its involvement in carbohydrate and lipid metabolism.

Pharmacokinetics

It is known that the compound is insoluble in water , which may affect its bioavailability and distribution in the body.

Result of Action

Its use in the synthesis of amino pentoses and sphingosines suggests that it may have an impact on cellular processes involving these compounds.

Action Environment

The action of 2-(Trimethylsilyl)thiazole can be influenced by environmental factors such as temperature and solvent. It is stored at a temperature between 2-8°C . It is very soluble in THF, dichloromethane, and diethyl ether, but insoluble in water . These factors can affect the stability and efficacy of the compound.

Análisis Bioquímico

Biochemical Properties

2-(Trimethylsilyl)thiazole plays a crucial role in biochemical reactions, particularly in the synthesis of amino pentoses and sphingosines . It acts as a formyl anion equivalent, facilitating the one-carbon homologation of protected monosaccharides, which is essential in the synthesis of rare hexoses . The compound interacts with various enzymes and proteins involved in carbohydrate metabolism, including glycosyltransferases and glycosidases. These interactions are primarily based on the compound’s ability to donate formyl groups, thereby modifying the structure and function of the target biomolecules .

Cellular Effects

The effects of 2-(Trimethylsilyl)thiazole on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, leading to alterations in downstream signaling cascades . Additionally, 2-(Trimethylsilyl)thiazole can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell . These changes in cellular signaling and gene expression ultimately impact cellular metabolism, including the synthesis and degradation of various biomolecules .

Molecular Mechanism

At the molecular level, 2-(Trimethylsilyl)thiazole exerts its effects through several mechanisms. One of the primary modes of action is its ability to act as a formyl anion equivalent, facilitating the transfer of formyl groups to target biomolecules . This transfer can lead to the modification of enzyme active sites, resulting in either inhibition or activation of enzymatic activity . Additionally, the compound can bind to specific biomolecules, such as nucleic acids and proteins, altering their structure and function . These binding interactions can lead to changes in gene expression and cellular signaling pathways, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Trimethylsilyl)thiazole have been observed to change over time. The compound is relatively stable under standard storage conditions, with minimal degradation observed over extended periods . Its stability can be influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term exposure to 2-(Trimethylsilyl)thiazole has been shown to have sustained effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-(Trimethylsilyl)thiazole vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, with no significant adverse reactions reported . At higher doses, 2-(Trimethylsilyl)thiazole can induce toxic effects, including cellular damage and disruption of normal physiological processes . These threshold effects are essential for determining the safe and effective dosage range for potential therapeutic applications . Additionally, the compound’s impact on various physiological parameters, such as blood chemistry and organ function, has been studied to assess its overall safety profile .

Metabolic Pathways

2-(Trimethylsilyl)thiazole is involved in several metabolic pathways, primarily related to carbohydrate metabolism . The compound interacts with enzymes such as glycosyltransferases and glycosidases, facilitating the transfer of formyl groups and the synthesis of complex carbohydrates . Additionally, 2-(Trimethylsilyl)thiazole can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic balance .

Transport and Distribution

The transport and distribution of 2-(Trimethylsilyl)thiazole within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cellular membranes, allowing it to accumulate in specific cellular compartments . Additionally, 2-(Trimethylsilyl)thiazole can bind to various intracellular proteins, influencing its localization and activity . These transport and distribution mechanisms are essential for understanding the compound’s cellular effects and potential therapeutic applications .

Subcellular Localization

The subcellular localization of 2-(Trimethylsilyl)thiazole is influenced by several factors, including its chemical structure and interactions with cellular components . The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through interactions with targeting signals and post-translational modifications . These localization patterns are critical for understanding the compound’s activity and function within the cell . Additionally, the subcellular localization of 2-(Trimethylsilyl)thiazole can influence its interactions with other biomolecules, further modulating its biochemical effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(Trimethylsilyl)thiazole can be synthesized from 2-bromothiazole, n-butyllithium, and chlorotrimethylsilane . The general procedure involves the following steps:

Lithiation: 2-bromothiazole is treated with n-butyllithium to form 2-lithiothiazole.

Silylation: The resulting 2-lithiothiazole is then reacted with chlorotrimethylsilane to yield 2-(Trimethylsilyl)thiazole.

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis of 2-(Trimethylsilyl)thiazole typically follows the same general procedure as described above. The scalability of this synthesis depends on the availability of starting materials and the efficiency of the reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

2-(Trimethylsilyl)thiazole undergoes various types of chemical reactions, including:

Homologation of Aldehydes: It acts as a formyl anion equivalent, allowing for the one-carbon homologation of aldehydes.

Metalation and Reactivity with Electrophiles: It can be metalated and then reacted with electrophiles such as acyl chlorides, pyridinium chlorides, and ketenes.

Cross-Coupling Reactions: It participates in cross-coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

Reagents: Common reagents include n-butyllithium, chlorotrimethylsilane, and various electrophiles.

Major Products

The major products formed from reactions involving 2-(Trimethylsilyl)thiazole include homologated aldehydes, metalated intermediates, and cross-coupled products .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Thiazolyltrimethylsilane

- 2-(Trimethylsilyl)benzothiazole

- 2-(Trimethylsilyl)thiophene

Uniqueness

2-(Trimethylsilyl)thiazole is unique due to its ability to act as a formyl anion equivalent, which is not commonly observed in other similar compounds . This property makes it particularly valuable for the homologation of aldehydes and the synthesis of complex organic molecules .

Propiedades

IUPAC Name |

trimethyl(1,3-thiazol-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NSSi/c1-9(2,3)6-7-4-5-8-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCHUDDPWPQOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NSSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343242 | |

| Record name | 2-(Trimethylsilyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79265-30-8 | |

| Record name | 2-(Trimethylsilyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(TRIMETHYLSILYL) THIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

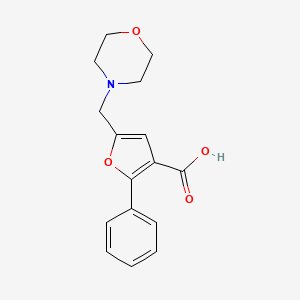

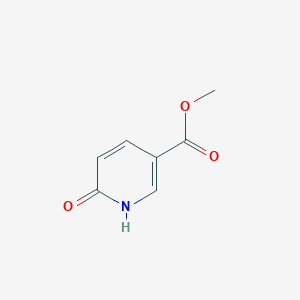

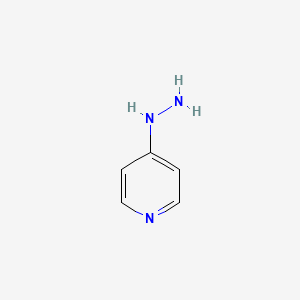

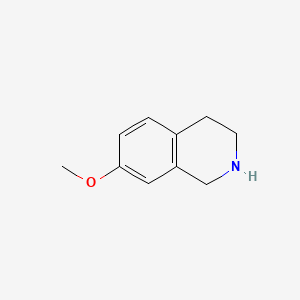

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1297386.png)